molecular formula C21H23N3O4 B2797336 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide CAS No. 868966-13-6

2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide

Cat. No.: B2797336
CAS No.: 868966-13-6
M. Wt: 381.432
InChI Key: AKFBLLOQOTUERN-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a synthetic organic compound designed for research applications, featuring a complex molecular architecture that combines a chromenopyridine scaffold with a 2,6-dimethylmorpholine-acetamide moiety. This structural class is of significant interest in medicinal chemistry and drug discovery. Compounds incorporating morpholine and acetamide functional groups have been investigated as potent inhibitors of various biological targets. Research on analogous morpholine-acetamide derivatives has demonstrated potential as kinase inhibitors, impacting key cellular signaling pathways . Furthermore, structurally related chromenopyridine derivatives have been explored for their activity against factors like NF-kB, highlighting the potential of this chemotype in oncology and inflammation research . The integration of these pharmacophores suggests potential utility in probing enzyme function and cellular mechanisms. Researchers can utilize this compound as a key intermediate or a lead molecule in developing novel therapeutic agents, studying structure-activity relationships (SAR), and investigating signal transduction pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-12-8-17(22-18(25)11-24-9-13(2)27-14(3)10-24)23-20-15-6-4-5-7-16(15)28-21(26)19(12)20/h4-8,13-14H,9-11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFBLLOQOTUERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyridine core, followed by the introduction of the morpholine ring. Key steps include:

    Formation of the Chromeno-Pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted benzaldehydes and pyridines.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the dimethylmorpholine is reacted with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for prodrug activation or metabolite formation.

Reaction Type Conditions Products Key Observations
Acidic HydrolysisHCl (1M), reflux, 6–8 hrs2-(2,6-Dimethylmorpholin-4-yl)acetic acid + 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amineComplete conversion observed at pH < 2; reaction rate increases with temperature .
Basic HydrolysisNaOH (1M), 60°C, 4 hrsSodium salt of 2-(2,6-dimethylmorpholin-4-yl)acetate + free amineFaster kinetics compared to acidic conditions; side reactions minimal .

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack by water or hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

  • Steric hindrance from the 2,6-dimethylmorpholine group slightly reduces hydrolysis rates compared to unsubstituted morpholine derivatives .

Nucleophilic Substitution at the Morpholine Ring

The morpholine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

Reaction Type Reagents Products Yield References
AlkylationMethyl iodide, K₂CO₃, DMF, 80°CQuaternary ammonium salt with methyl group at morpholine nitrogen72%
AcylationAcetyl chloride, pyridine, RTN-Acetylated morpholine derivative65%

Notable Findings :

  • Quaternary ammonium salts exhibit enhanced water solubility, making them candidates for prodrug strategies .

  • Acylated derivatives show reduced metabolic stability in hepatic microsomal assays .

Electrophilic Aromatic Substitution

The chromenopyridinone core undergoes halogenation and nitration at electron-rich positions.

Reaction Conditions Position Modified Applications
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°CC-7 of chromenopyridinoneIntroduces handles for cross-coupling reactions .
NitrationHNO₃/H₂SO₄, 0–5°CC-8 of chromenopyridinonePrecursor for amino-group introduction via reduction .

Structural Analysis :

  • Bromination selectivity at C-7 is attributed to the electron-donating effects of the fused pyridinone ring .

  • Nitro derivatives exhibit redshifted UV-Vis absorption, useful for spectroscopic tracking .

Redox Reactions

The chromenopyridinone’s ketone group is susceptible to reduction, while the morpholine ring resists oxidation under mild conditions.

Reaction Reagents Products Notes
Ketone ReductionNaBH₄, MeOH, RTSecondary alcohol at C-5 of chromenopyridinoneStereoselectivity not observed; diastereomers form 1:1 .
Morpholine OxidationmCPBA, CH₂Cl₂, 0°CNo reactionMorpholine ring remains intact due to steric shielding .

Pharmacological Impact :

  • Reduced analogs show diminished binding affinity to kinase targets (e.g., TBK1), highlighting the ketone’s role in target engagement .

Enzymatic and Metabolic Reactions

In vitro and in vivo studies reveal cytochrome P450-mediated transformations:

Enzyme Primary Metabolites Biological Implications
CYP3A4Hydroxylation at C-3' of morpholineIncreased polarity enhances renal excretion .
CYP2D6N-Dealkylation of acetamide side chainGenerates free amine, potentially toxic at high concentrations .

Key Data :

  • Metabolic stability in human liver microsomes: t₁/₂ = 2.3 hrs .

  • Major urinary metabolites include glucuronidated hydroxymorpholine derivatives .

Comparative Reactivity Table

Functional Group Reactivity Rank Dominant Reaction Stability
Chromenopyridinone ketone1Reduction, nucleophilic additionModerate (prone to redox)
Acetamide linker2HydrolysisLow (pH-dependent)
Morpholine ring3AlkylationHigh

Scientific Research Applications

Antioxidant Properties

Preliminary biological assays have indicated that compounds related to 5H-chromeno[3,4-c]pyridine exhibit significant antioxidant properties. Specifically, studies have shown that derivatives can effectively inhibit lipid peroxidation and exhibit low inhibition activity on soybean lipoxygenase . This suggests potential applications in treating oxidative stress-related diseases.

Anticancer Activity

Research has highlighted the anticancer potential of chromeno-pyridine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Various derivatives have been tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth. This positions the compound as a candidate for further development into antimicrobial agents .

Case Studies

  • Antioxidant Activity : A study published in MDPI reported that a related acetamide derivative exhibited significant anti-lipid peroxidation activity with an IC50 value indicating effective inhibition at low concentrations .
  • Anticancer Research : In a recent study focusing on chromeno-pyridine derivatives, researchers observed that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines, suggesting that further structural optimization could lead to more potent anticancer agents .
  • Antimicrobial Testing : A comprehensive evaluation of various chromeno-pyridine derivatives indicated that certain modifications significantly increased their efficacy against Gram-positive and Gram-negative bacteria, paving the way for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Substituents/Modifications Synthetic Methodology Key Findings/Implications
Target Compound : 2-(2,6-Dimethylmorpholin-4-yl)-N-{4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide Chromenopyridinone - 2,6-Dimethylmorpholine
- 4-Methyl substituent on chromenopyridinone
Likely involves SN2 substitution or amide coupling (inferred from ) Increased lipophilicity from dimethylmorpholine may enhance membrane permeability vs. acetyl analogs
Analog 1 : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Oxomorpholine - Acetyl group at position 4
- 4-Isopropylphenyl acetamide
Acetylation of precursor using acetyl chloride/Na2CO3 in CH2Cl2 Reduced steric hindrance from acetyl group vs. dimethylmorpholine; lower metabolic stability
Analog 2 : EP 4 374 877 A2 () Pyrrolo-pyridazine - Trifluoromethylphenyl
- Difluoro-morpholin-ethoxy substituent
Multi-step coupling involving fluorinated aryl groups and morpholine-ethoxy linkers Trifluoromethyl enhances electron-withdrawing effects; fluorination improves metabolic resistance
Analog 3 : 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Thienopyrimidine - Methanesulfonyl-piperazine
- Chloro substituent
SN2 reaction with methanesulfonyl-piperazine and bromomethyl precursor Sulfonyl groups enhance solubility; thienopyrimidine core offers distinct electronic properties vs. chromenopyridinone

Key Structural and Functional Insights :

Morpholine Modifications: The 2,6-dimethylmorpholin-4-yl group in the target compound introduces steric bulk compared to acetylated or sulfonylated morpholine derivatives (e.g., Analog 1, ). This may reduce off-target interactions but could also limit conformational flexibility .

Core Structure Differences: Chromenopyridinone (target) vs.

Substituent Impact: The 4-methyl group on the chromenopyridinone core (target) may reduce solubility compared to trifluoromethyl (Analog 2, ), which balances hydrophobicity and polarity .

Biological Activity

The compound 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a synthetic derivative that combines a morpholine moiety with a chromeno-pyridine structure. This unique hybridization suggests potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating morpholine derivatives with chromene structures. A common approach is the use of microwave-assisted synthesis to enhance yield and purity. The reaction conditions often include solvent-free methods or the use of polar aprotic solvents to facilitate the formation of the desired product.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, chromene derivatives have shown effective radical scavenging abilities, particularly against DPPH radicals. The presence of electron-withdrawing groups enhances this activity by stabilizing radical intermediates .

Antibacterial Activity

The antibacterial efficacy of related chromeno-pyridine compounds has been evaluated against various bacterial strains. The disc diffusion method revealed that certain derivatives possess notable antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Modifications in the chromene structure have been shown to improve these activities significantly, suggesting that similar modifications to our compound could yield enhanced antibacterial effects .

Anticancer Potential

Preliminary investigations into the anticancer potential of chromene derivatives indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the morpholine ring is hypothesized to contribute to these effects by enhancing solubility and bioavailability .

Case Studies

StudyCompound EvaluatedBiological ActivityKey Findings
Chromene DerivativeAntioxidantSignificant DPPH scavenging activity observed.
5H-Chromeno[2,3-d] PyrimidineAntibacterialEffective against Bacillus cereus and Pseudomonas aeruginosa.
Morpholine DerivativeAnticancerInduces apoptosis in cancer cell lines.

The proposed mechanisms for the biological activities of this compound include:

  • Radical Scavenging : The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, thus neutralizing them.
  • Bacterial Membrane Disruption : The morpholine component may interact with bacterial membranes, leading to increased permeability and eventual cell death.
  • Cell Cycle Modulation : By interfering with key regulatory pathways in cancer cells, this compound can induce cell cycle arrest.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(2,6-dimethylmorpholin-4-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Core scaffold formation : The chromeno[4,3-b]pyridine core is synthesized via cyclization of substituted precursors under reflux conditions.
  • Morpholine substitution : The 2,6-dimethylmorpholine moiety is introduced via nucleophilic substitution or coupling reactions, often using potassium carbonate as a base in DMF at 60–80°C .
  • Acetamide linkage : The final acetamide bond is formed using chloroacetyl chloride or similar reagents, with reaction progress monitored by TLC.
  • Optimization : Yield and purity depend on solvent choice (DMF vs. dichloromethane), stoichiometry of reagents, and reaction time (12–24 hours). Microwave-assisted synthesis may reduce time while improving yield .

Q. How can structural integrity and purity of the compound be validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic techniques :
  • 1H/13C NMR : Confirm substituent positions (e.g., methyl groups on morpholine, chromenopyridine core). For example, methyl protons on morpholine appear as singlets at δ 1.37–1.50 ppm in CDCl3 .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
  • Chromatography :
  • HPLC : Use C18 columns with methanol/water gradients to assess purity (>95% required for pharmacological studies) .
  • Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]+ peaks at m/z 347–481 for related derivatives) .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the compound’s bioactivity, given its structural analogs?

  • Methodological Answer :
  • In vitro assays :
  • Kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, leveraging the compound’s chromenopyridine core, which mimics ATP-binding motifs .
  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via microdilution assays, given the morpholine group’s membrane-targeting potential .
  • In vivo models :
  • Hypoglycemic activity : Use streptozotocin-induced diabetic mice, monitoring blood glucose levels post-administration (10–50 mg/kg doses), as seen in structurally related acetamide derivatives .
  • Antitumor efficacy : Xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (20 mg/kg) and tumor volume measurement over 21 days .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :
  • Comparative SAR analysis : Tabulate substituent effects (e.g., morpholine vs. piperidine groups) on IC50 values. For example:
SubstituentTarget (IC50, nM)Reference
2,6-DimethylmorpholineEGFR: 120 ± 15
PiperidineEGFR: 280 ± 30
  • Dose-response validation : Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to minimize variability .
  • Metabolic stability : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism .

Q. What computational strategies are recommended for predicting binding modes and off-target effects?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into kinase domains (e.g., PDB: 7RB for pyrrolo[2,3-d]pyrimidine analogs) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on morpholine interactions with Asp1043 in EGFR .
  • Off-target prediction : Employ SwissTargetPrediction or SEA databases to identify risks (e.g., serotonin receptors due to chromenopyridine’s planar structure) .

Data-Driven Research Design Considerations

Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :
  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Permeability : Caco-2 cell monolayers, aiming for Papp > 1 × 10⁻⁶ cm/s .
  • Plasma stability : Incubate compound (1 µM) in rat plasma at 37°C; quantify degradation via LC-MS/MS over 24 hours .
  • Toxicology : Acute toxicity in mice (LD50 determination) and Ames test for mutagenicity .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Solvent (acetylation)DMFYield ↑ 20%
Reaction time (core)24 hours (reflux)Purity > 95%
Catalyst (coupling)Pd(OAc)₂ (5 mol%)Selectivity ↑

Q. Table 2: Bioactivity Comparison of Structural Analogs

CompoundTarget (IC50)Model SystemReference
Chromeno-pyridine analogEGFR: 150 nMHCT-116 cells
Pyrimido-indole analogS. aureus (MIC: 8 µg/mL)Broth microdilution

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